2-Oleoyl-3-stearoyl-sn-glycerol
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Overview
Description
2-Oleoyl-3-stearoyl-sn-glycerol is a triacylglycerol (TAG) composed of oleic acid and stearic acid esterified to a glycerol backbone. This compound is a significant component of various natural fats and oils, and it plays a crucial role in the food industry, particularly in the production of cocoa butter and its substitutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oleoyl-3-stearoyl-sn-glycerol can be synthesized through the esterification of glycerol with oleic acid and stearic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .
Industrial Production Methods
In industrial settings, this compound is produced through the interesterification of vegetable oils rich in oleic and stearic acids. This process involves the rearrangement of fatty acids on the glycerol backbone, often using enzymes like lipases to catalyze the reaction. The resulting product is then purified through processes such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Oleoyl-3-stearoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid moieties can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free oleic acid, free stearic acid, and glycerol.
Transesterification: Various mixed triacylglycerols depending on the fatty acids used.
Scientific Research Applications
2-Oleoyl-3-stearoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the phase behavior and polymorphism of triacylglycerols.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 2-Oleoyl-3-stearoyl-sn-glycerol involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. It can be hydrolyzed by lipases to release free fatty acids, which are then utilized in various metabolic pathways. The compound’s ability to form stable emulsions makes it valuable in drug delivery systems, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-oleoyl-sn-glycerol: Similar in structure but with stearic acid at both the 1 and 3 positions.
1,2-Dioleoyl-3-stearoyl-sn-glycerol: Contains oleic acid at both the 1 and 2 positions.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: Contains palmitic acid at the 1 and 3 positions instead of stearic acid.
Uniqueness
2-Oleoyl-3-stearoyl-sn-glycerol is unique due to its specific combination of oleic and stearic acids, which imparts distinct physical and chemical properties. This combination allows it to form stable polymorphic forms and exhibit desirable melting behavior, making it particularly valuable in the food and pharmaceutical industries .
Properties
CAS No. |
134731-52-5 |
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Molecular Formula |
C39H74O5 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m1/s1 |
InChI Key |
SAEPUUXWQQNLGN-XZRWTQCASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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